Cas no 1542989-22-9 (2-(5-chlorothiophen-2-yl)cyclohexan-1-ol)
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol
- EN300-1637410
- AKOS018840625
- 1542989-22-9
-
- Inchi: 1S/C10H13ClOS/c11-10-6-5-9(13-10)7-3-1-2-4-8(7)12/h5-8,12H,1-4H2
- InChI Key: IHZNHIJXQHQXSJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2CCCCC2O)S1
Computed Properties
- Exact Mass: 216.0375639g/mol
- Monoisotopic Mass: 216.0375639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 48.5Ų
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637410-1.0g |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1637410-50mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-100mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 100mg |
$553.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-250mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-500mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 500mg |
$603.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-1000mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 1000mg |
$628.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-2500mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 2500mg |
$1230.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-5000mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-1637410-10000mg |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol |
1542989-22-9 | 10000mg |
$2701.0 | 2023-09-22 |
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol
Introduction to 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol (CAS No: 1542989-22-9)
2-(5-chlorothiophen-2-yl)cyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 1542989-22-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexanol backbone substituted with a 5-chlorothiophene moiety, has garnered attention due to its structural uniqueness and potential biological activities. The combination of a cyclohexane ring and a heterocyclic thiophene ring, further functionalized with a chlorine atom, presents a promising scaffold for the development of novel therapeutic agents.
The structural motif of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol is particularly noteworthy for its potential to interact with biological targets in diverse ways. The presence of the hydroxyl group at the 1-position of the cyclohexane ring and the electron-deficient nature of the 5-chlorothiophene ring suggest that this compound may exhibit both lipophilic and hydrophilic characteristics, enabling it to traverse biological membranes while maintaining solubility in aqueous environments. Such properties are often desirable in drug candidates, as they can enhance bioavailability and target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol with various biological targets. Studies indicate that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for further investigation in the treatment of chronic inflammatory diseases. The chlorine substituent on the thiophene ring is particularly intriguing, as it can modulate electronic properties and influence binding affinity through electrostatic interactions.
In addition to its potential role in inflammation modulation, 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol has been explored for its possible antimicrobial properties. The structural features of this compound, including the thiophene ring and the hydroxyl group, are known to be present in several natural products with demonstrated antimicrobial activity. Preliminary in vitro studies have shown promising results when this compound is tested against certain bacterial strains, suggesting its utility in developing novel antimicrobial agents.
The synthesis of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol represents another area of interest within synthetic organic chemistry. The introduction of complex heterocyclic systems into biologically relevant scaffolds remains a challenging yet rewarding endeavor. Researchers have developed multi-step synthetic routes that involve cross-coupling reactions, cyclization processes, and functional group transformations to construct this molecule efficiently. These synthetic strategies not only contribute to the availability of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol for further study but also advance our understanding of molecular construction techniques.
The pharmacokinetic profile of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol is another critical aspect that has been examined. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Initial pharmacokinetic studies suggest that this compound exhibits moderate oral bioavailability and undergoes metabolic transformation via cytochrome P450 enzymes. These findings provide valuable insights into optimizing dosing regimens and minimizing potential side effects.
Furthermore, the toxicity profile of 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol has been assessed through acute toxicity studies conducted in animal models. These studies indicate that the compound is well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. Such findings are crucial for guiding further preclinical development and ensuring patient safety if this compound progresses to human trials.
The role of 5-chlorothiophene derivatives in medicinal chemistry cannot be overstated. Thiophene-based compounds have been extensively studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The introduction of a chlorine atom into the thiophene ring enhances its reactivity and binding affinity towards biological targets, making it an attractive moiety for drug design. 2-(5-chlorothiophen-2-yl)cyclohexan-1-ol exemplifies how structural modifications can lead to novel compounds with enhanced therapeutic potential.
In conclusion, 2-(5-chlorothiophenyl)-cyclohexanol (CAS No: 1542989229) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity and favorable pharmacokinetic properties, make it a compelling candidate for further investigation. As research continues to uncover new applications for thiophene derivatives, 1542989229 may play a crucial role in the development of next-generation therapeutics targeting various diseases.
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